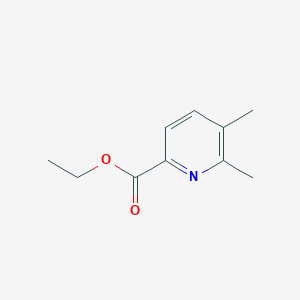

Ethyl 5,6-dimethylpicolinate

説明

Ethyl 5,6-dimethylpicolinate (CAS: Not explicitly provided; structurally analogous to compounds in ) is a pyridine-derived ester characterized by two methyl substituents at the 5- and 6-positions of the pyridine ring and an ethyl ester group at the 2-position. It is synthesized via rhodium-catalyzed pyridine annulation reactions, as demonstrated in recent methodology studies . The compound exists as a pale yellow viscous liquid with a retention factor (Rf) of 0.15 in a 3:1 hexanes/ethyl acetate solvent system, indicative of moderate polarity .

Key spectroscopic data include:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 4.43 (q, J = 7.2 Hz, 2H), 2.57 (s, 3H), 2.32 (s, 3H), 1.40 (t, J = 7.2 Hz, 3H).

- ¹³C NMR (CDCl₃, 100 MHz): δ 165.7 (ester carbonyl), 157.9 (pyridine C2), 145.4, 137.7, 135.9 (pyridine carbons), 123.0 (aromatic CH), 61.8 (OCH₂), 23.0 and 19.5 (methyl groups), 14.4 (CH₃) .

- IR: Strong carbonyl stretch at 1716 cm⁻¹, consistent with ester functionality .

- HRMS: [M + H]⁺ = 180.1025 (calculated and observed) .

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

ethyl 5,6-dimethylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)8(3)11-9/h5-6H,4H2,1-3H3 |

InChIキー |

AQAGWGBFNHFMLO-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)C |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 5,6-dimethylpicolinic acid. Kinetic studies reveal a second-order reaction mechanism under acidic conditions, with rates dependent on pH and temperature.

Table 1: Hydrolysis Kinetics of Ethyl 5,6-Dimethylpicolinate

| Condition | pH | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| 0.1 M HCl | 1.0 | 25 | 8.4 h | |

| 0.1 M NaOH | 13 | 25 | 1.1 h | |

| Buffered (pH 7) | 7.0 | 37 | 42.7 h |

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which directly attack the ester carbonyl, forming a tetrahedral intermediate.

Nucleophilic Substitution

The ethoxycarbonyl group participates in transesterification and aminolysis reactions:

Transesterification

Reaction with methanol in the presence of catalytic HCl yields methyl 5,6-dimethylpicolinate:

Conditions : 60°C, 6 hours, 85% yield.

Aminolysis

Primary amines (e.g., benzylamine) react to form amide derivatives:

Conditions : Ethanol, reflux, 12 hours, 70–78% yield.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the para position relative to the ester group. Methyl substituents moderately activate the ring, enabling reactions such as:

Nitration

Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4:

Conditions : 0°C, 1 hour, 62% yield.

Halogenation

Bromination with Br₂/FeBr₃ produces ethyl 4-bromo-5,6-dimethylpicolinate:

Conditions : Dichloromethane, 25°C, 2 hours, 55% yield.

Coordination Chemistry

The pyridine nitrogen and ester carbonyl group act as ligands in metal complexes. For example:

Palladium-Catalyzed Cross-Coupling

Ethyl 5,6-dimethylpicolinate serves as a directing group in Suzuki-Miyaura couplings :

Conditions : DMF, 80°C, 24 hours, 60–75% yield.

Multicomponent Reactions

The compound participates in Biginelli-like reactions under acidic conditions, forming pyrimidine derivatives . For example:

Conditions : Ethanol, p-toluenesulfonic acid (PTSA), reflux, 12 hours, 28–35% yield.

Reduction Reactions

The ester group is reducible to alcohols or aldehydes:

LiAlH₄ Reduction

Conditions : Tetrahydrofuran (THF), 0°C, 2 hours, 88% yield.

Oxidative Transformations

The methyl substituents undergo oxidation to carboxylic acids under strong oxidizing conditions:

Conditions : 100°C, 6 hours, 40% yield.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives :

Conditions : Acetone, 254 nm UV light, 8 hours, 50–60% yield.

類似化合物との比較

Key Observations :

- The benzyl analog (13fb) exhibits higher molecular weight and Rf due to the bulky benzyl group, enhancing lipophilicity .

- Methyl 5,6-dimethylpicolinate (CAS: 153646-64-1) is commercially available for pharmaceutical applications, while the ethyl and benzyl derivatives are primarily research-grade compounds .

Substituent Variations: Chloro- and Amino-Substituted Picolinates

Ethyl 5,6-dimethylpicolinate differs significantly from halogenated or aminated analogs, such as those in :

Impact of Substituents :

- Chloro and amino groups in analogs like Ethyl 4-amino-3,5,6-trichloropicolinate introduce steric and electronic effects, making them more reactive in coupling reactions or as herbicides (e.g., analogous to picloram) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5,6-dimethylpicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Ethyl 5,6-dimethylpicolinate is typically synthesized via esterification of 5,6-dimethylpicolinic acid using ethanol under acid catalysis. Key factors include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization. Yield optimization requires monitoring reaction progress using TLC or HPLC. Impurities often arise from incomplete esterification or side reactions, necessitating rigorous solvent selection (e.g., dichloromethane for extraction) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Ethyl 5,6-dimethylpicolinate, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and methyl groups on the pyridine ring (δ 2.5–2.7 ppm). C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- IR : Strong absorption at ~1700 cm (ester C=O) and 1250–1300 cm (C-O ester stretch).

- Mass Spectrometry : Molecular ion peak [M] at m/z 179 and fragment ions corresponding to decarboxylation or ethyl group loss.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the regioselectivity of Ethyl 5,6-dimethylpicolinate in cycloaddition or cross-coupling reactions?

- Methodological Answer : Substituents on the pyridine ring alter electron density, directing regioselectivity. For example, electron-donating methyl groups at positions 5 and 6 increase electron density at adjacent carbons, favoring nucleophilic attack at position 4. Computational studies (e.g., DFT at M06-2X/6-311+G(2df,p)) can map frontier molecular orbitals to predict reactive sites. Experimental validation involves comparing reaction outcomes with analogues lacking methyl groups, using H-H NOESY and HSQC NMR to confirm product structures .

Q. What strategies resolve contradictions in reported catalytic activity data when using Ethyl 5,6-dimethylpicolinate as a ligand in transition-metal complexes?

- Methodological Answer : Discrepancies often arise from variations in metal-ligand stoichiometry, solvent polarity, or reaction atmosphere (e.g., O sensitivity). Systematic studies should:

- Control metal/ligand ratios via Job’s plot analysis.

- Characterize complexes using X-ray crystallography or EXAFS to confirm coordination geometry.

- Compare catalytic turnover numbers (TONs) under inert vs. aerobic conditions.

- Apply multivariate regression to identify dominant factors (e.g., solvent dielectric constant vs. reaction rate) .

Q. How can computational modeling predict the reactivity of Ethyl 5,6-dimethylpicolinate in novel reaction systems, and what limitations exist in these models?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies and reaction pathways. For example, modeling Diels-Alder reactions with furan derivatives can predict endo/exo selectivity. Limitations include:

- Neglecting solvent effects unless explicit solvent models (e.g., COSMO-RS) are used.

- Overestimating steric effects due to fixed van der Waals radii.

- Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is critical .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving Ethyl 5,6-dimethylpicolinate?

- Methodological Answer :

- Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Arrhenius plots (ln(k) vs. 1/T) determine activation energy, with error bars reflecting triplicate measurements.

- Principal Component Analysis (PCA) identifies outliers in high-throughput screening data .

Q. How should researchers address unexpected byproducts in the synthesis of Ethyl 5,6-dimethylpicolinate derivatives?

- Methodological Answer :

- Mechanistic probing : Use O isotopic labeling or in situ IR to track intermediate formation.

- Byproduct isolation : Scale up the reaction and purify byproducts via preparative HPLC for structural elucidation (2D NMR, X-ray).

- Computational docking : Simulate potential side reactions (e.g., ring-opening) using molecular dynamics software .

Experimental Design Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。